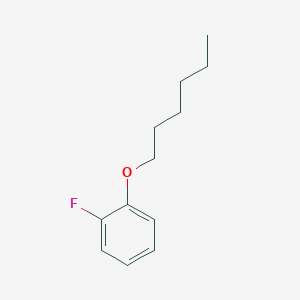![molecular formula C17H26O2 B12579081 Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy- CAS No. 215236-50-3](/img/structure/B12579081.png)
Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy- typically involves a series of cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This reaction is facilitated by the use of a mercury lamp, which provides the necessary energy to drive the reaction .
Industrial Production Methods: Industrial production of this compound is challenging due to the need for specialized equipment and reaction conditions. The use of photochemistry in large-scale production requires careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: The major product is typically a ketone or carboxylic acid.
Reduction: The major product is an alcohol.
Substitution: The major product is a substituted bicyclic compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces .
Biology: In biological research, the compound is studied for its potential as a bioisostere, which can mimic the biological activity of other molecules .
Medicine: The compound’s unique structure makes it a candidate for drug design, particularly in the development of new pharmaceuticals with improved efficacy and reduced side effects .
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties, such as increased strength and flexibility .
Mechanism of Action
The mechanism of action of Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Bicyclo[2.1.1]hexane: Known for its use in pharmaceutical drug design.
Bicyclo[1.1.1]pentane: Used as a bioisostere in medicinal chemistry.
Uniqueness: Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy- is unique due to its larger bicyclic structure, which provides distinct chemical and physical properties. This uniqueness allows for the exploration of new chemical spaces and the development of novel applications in various fields .
Properties
CAS No. |
215236-50-3 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
14-methoxybicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-16-ol |
InChI |
InChI=1S/C17H26O2/c1-19-16-12-14-10-8-6-4-2-3-5-7-9-11-15(13-16)17(14)18/h12-13,18H,2-11H2,1H3 |
InChI Key |
SNMAJHYLFMKYLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)CCCCCCCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12579000.png)
![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)
![(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione](/img/structure/B12579009.png)

![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-](/img/structure/B12579020.png)

![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B12579026.png)

![8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol](/img/structure/B12579045.png)
![Furo[3,2-f]benzothiazole(9CI)](/img/structure/B12579051.png)
![[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12579056.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)

![Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-](/img/structure/B12579076.png)
